Cas no 2679948-44-6 (tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate)

tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate は、キラルな構造を有する有機化合物であり、特にペプチド合成や医薬品中間体としての応用が注目されています。(2S,3R)配置の立体選択性とヒドロキシル基、アリルオキシカルバモイル基の官能基を併せ持ち、分子設計の柔軟性に優れています。tert-ブトキシカルボニル(Boc)保護基を有するため、アミノ基の選択的脱保護が可能で、多段階合成において高い利便性を発揮します。さらに、アリルオキシカルバモイル基は付加反応や架橋反応への適用性があり、生体共役化学や高分子修飾への展開が期待されます。高い純度と安定性を備え、学術研究から工業的プロセスまで幅広く利用可能です。

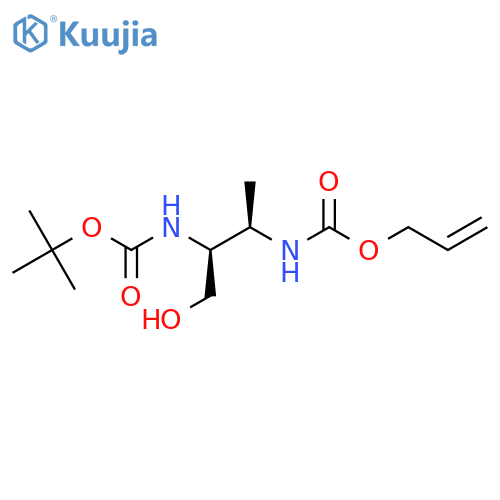

2679948-44-6 structure

商品名:tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate

tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2679948-44-6

- EN300-28308941

- tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate

- tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate

-

- インチ: 1S/C13H24N2O5/c1-6-7-19-11(17)14-9(2)10(8-16)15-12(18)20-13(3,4)5/h6,9-10,16H,1,7-8H2,2-5H3,(H,14,17)(H,15,18)/t9-,10-/m1/s1

- InChIKey: IMMDRPWPIWBGLE-NXEZZACHSA-N

- ほほえんだ: O(C(N[C@H](CO)[C@@H](C)NC(=O)OCC=C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 288.16852187g/mol

- どういたいしつりょう: 288.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 9

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28308941-0.25g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 95.0% | 0.25g |

$1708.0 | 2025-03-19 | |

| Enamine | EN300-28308941-1g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 1g |

$1857.0 | 2023-09-07 | ||

| Enamine | EN300-28308941-5g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 5g |

$5387.0 | 2023-09-07 | ||

| Enamine | EN300-28308941-2.5g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 95.0% | 2.5g |

$3641.0 | 2025-03-19 | |

| Enamine | EN300-28308941-0.05g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 95.0% | 0.05g |

$1560.0 | 2025-03-19 | |

| Enamine | EN300-28308941-5.0g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 95.0% | 5.0g |

$5387.0 | 2025-03-19 | |

| Enamine | EN300-28308941-10g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 10g |

$7988.0 | 2023-09-07 | ||

| Enamine | EN300-28308941-0.1g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 95.0% | 0.1g |

$1635.0 | 2025-03-19 | |

| Enamine | EN300-28308941-1.0g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 95.0% | 1.0g |

$1857.0 | 2025-03-19 | |

| Enamine | EN300-28308941-0.5g |

tert-butyl N-[(2S,3R)-1-hydroxy-3-{[(prop-2-en-1-yloxy)carbonyl]amino}butan-2-yl]carbamate |

2679948-44-6 | 95.0% | 0.5g |

$1783.0 | 2025-03-19 |

tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2679948-44-6 (tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量